tert-Butyl 4-chloro-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
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Overview
Description
tert-Butyl 4-chloro-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-2-methylthio-5,6,7,8-tetrahydropyridino[4,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common approach involves the nucleophilic substitution of a suitable pyrimidine derivative with a tert-butyl ester group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted derivatives.
Scientific Research Applications
tert-Butyl 4-chloro-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-2-methylthio-5,6,7,8-tetrahydropyridino[4,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- Tert-butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Uniqueness
tert-Butyl 4-chloro-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is unique due to the presence of the methylthio group, which can undergo specific chemical transformations that are not possible with similar compounds. This functional group also contributes to the compound’s potential biological activity, making it a valuable target for research and development.
Properties
Molecular Formula |
C13H18ClN3O2S |
---|---|
Molecular Weight |
315.82 g/mol |
IUPAC Name |
tert-butyl 4-chloro-2-methylsulfanyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-6-5-9-8(7-17)10(14)16-11(15-9)20-4/h5-7H2,1-4H3 |
InChI Key |
FOVKNWONZWNOID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC(=N2)SC)Cl |
Origin of Product |
United States |
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